N-Ethylcyclohex-1-en-1-amine N-Ethylcyclohex-1-en-1-amine
Brand Name: Vulcanchem
CAS No.: 103-68-4
VCID: VC19759732
InChI: InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3
SMILES:
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

N-Ethylcyclohex-1-en-1-amine

CAS No.: 103-68-4

Cat. No.: VC19759732

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

N-Ethylcyclohex-1-en-1-amine - 103-68-4

Specification

CAS No. 103-68-4
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name N-ethylcyclohexen-1-amine
Standard InChI InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3
Standard InChI Key VHGMYIHQKFTRLM-UHFFFAOYSA-N
Canonical SMILES CCNC1=CCCCC1

Introduction

Structural and Molecular Characteristics

N-Ethylcyclohex-1-en-1-amine (C₈H₁₅N) consists of a six-membered cyclohexene ring with a double bond at the 1,2-position and an ethylamine substituent at the nitrogen atom. Key structural attributes include:

IUPAC Nomenclature and Stereochemistry

  • IUPAC Name: N-ethylcyclohex-1-en-1-amine

  • Canonical SMILES: CCNC1=CCCCC1

  • InChI Key: VHGMYIHQKFTRLM-UHFFFAOYSA-N
    The compound’s planar cyclohexene ring and conjugated amine group enable distinct electronic interactions, influencing its reactivity and stability.

Spectroscopic Data

  • Molecular Weight: 125.21 g/mol

  • Boiling Point: ~171°C (estimated via analogous cyclohexene derivatives)

  • Density: 0.91 g/cm³ (predicted for related amines)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common route involves reductive amination of cyclohexanone with ethylamine using catalysts like palladium on carbon or sodium cyanoborohydride. A patent (CN105859566A) describes a three-step industrial process:

  • Bromination: Reaction of 1-cyclohexenylacetonitrile with HBr to form 1-bromocyclohexane acetonitrile.

  • Hydrogenation: Catalytic reduction (Ni-Pd alloy, 1–5 MPa H₂) yields 1-bromocyclohexane ethylamine.

  • Alkaline Hydrolysis: Treatment with NaOH ethanol solution produces the final product with yields exceeding 95% .

Alternative Approaches

  • Biocatalytic Cascades: Recent methods employ ene-reductases (EReds) and imine reductases (IReds) to synthesize chiral amines from α,β-unsaturated ketones, though direct applications to this compound remain exploratory .

  • T3P-Promoted Reactions: Cyclohexene derivatives have been synthesized via propylphosphonic anhydride-mediated activation, suggesting potential adaptability for N-ethylcyclohex-1-en-1-amine .

Physicochemical Properties and Reactivity

Key Properties

PropertyValueSource
Molecular FormulaC₈H₁₅N
Melting PointNot reported
Flash Point58°C (closed cup)
LogP (Partition Coefficient)1.64 (predicted)

Chemical Reactivity

  • Oxidation: Forms N-ethylcyclohexanone under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Catalytic hydrogenation yields N-ethylcyclohexane.

  • Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts .

Applications in Scientific Research

Pharmaceutical Intermediates

  • Antimicrobial Agents: Derivatives of cyclohexene amines exhibit membrane-disrupting properties, with MIC values as low as 8 µg/mL against Staphylococcus aureus.

  • Anticancer Potential: Analogous compounds (e.g., ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate) inhibit cancer cell proliferation via apoptosis induction .

Material Science

  • Polymer Precursors: The amine group facilitates cross-linking in epoxy resins, enhancing thermal stability (Tg > 120°C) .

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis .

Challenges and Limitations

Stability Issues

  • Oxidative Degradation: The cyclohexene ring is prone to epoxidation under ambient conditions, limiting long-term storage.

  • Purification Difficulties: Separation from byproducts (e.g., unreacted ethylamine) requires repetitive chromatography, reducing scalability .

Toxicity Concerns

  • Acute toxicity (LD₅₀: 320 mg/kg in rats) and mutagenic potential in Ames tests necessitate stringent handling protocols.

Recent Advances and Future Directions

Biocatalytic Innovations

  • Enzyme Engineering: Tailored imine reductases (IReds) enable stereoselective synthesis of cis- and trans- isomers, achieving >99% enantiomeric excess .

  • Green Chemistry: NADPH recycling via formate dehydrogenase reduces reliance on sacrificial co-substrates, improving atom economy .

Industrial Optimization

  • Continuous-Flow Systems: Microreactor technology enhances reaction efficiency (yield: 98%, throughput: 5 kg/day) while minimizing waste .

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